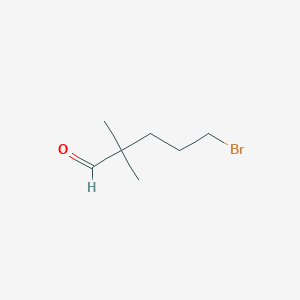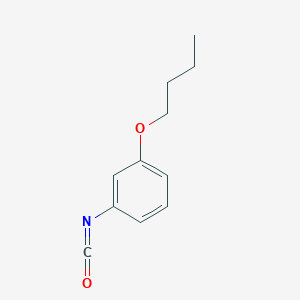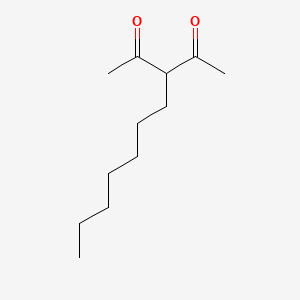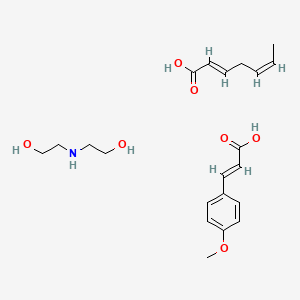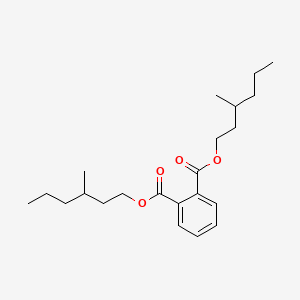
Di(3-methylhexyl)phthalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Di(3-methylhexyl)phthalate is a phthalate ester, which is a type of compound commonly used as a plasticizer. Plasticizers are substances added to materials to increase their flexibility, transparency, durability, and longevity. Phthalate esters are widely used in the production of plastics, particularly polyvinyl chloride (PVC), to make them more flexible and easier to handle .
Méthodes De Préparation
Di(3-methylhexyl)phthalate is synthesized through the esterification of phthalic anhydride with 3-methylhexanol. The reaction is typically catalyzed by a strong acid, such as sulfuric acid, to facilitate the formation of the ester bond. The reaction conditions usually involve heating the mixture to a specific temperature to ensure complete conversion of the reactants to the desired product .
Analyse Des Réactions Chimiques
Di(3-methylhexyl)phthalate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. .
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of phthalic acid derivatives, while reduction can produce alcohols or other reduced forms of the compound .
Applications De Recherche Scientifique
Di(3-methylhexyl)phthalate has several scientific research applications, including:
Chemistry: It is used as a plasticizer in the production of flexible PVC, which is used in a variety of applications such as tubing, cables, and packaging materials.
Biology: Research has shown that phthalates, including this compound, can act as endocrine disruptors, affecting hormone regulation and reproductive health.
Medicine: Phthalates are used in medical devices, such as blood bags and intravenous tubing, to make them more flexible and easier to use.
Industry: This compound is used in the production of various consumer products, including cosmetics, personal care products, and household items
Mécanisme D'action
The mechanism of action of di(3-methylhexyl)phthalate involves its interaction with various molecular targets and pathways. Phthalates are known to bind to nuclear receptors, such as peroxisome proliferator-activated receptors (PPARs), which regulate gene expression and cellular functions. This binding can lead to changes in cell proliferation, apoptosis, and oxidative stress. Additionally, phthalates can interfere with hormone synthesis, transport, and metabolism, leading to endocrine disruption and potential health effects .
Comparaison Avec Des Composés Similaires
Di(3-methylhexyl)phthalate is similar to other phthalate esters, such as:
Di(2-ethylhexyl)phthalate (DEHP): Commonly used as a plasticizer in PVC products.
Dibutyl phthalate (DBP): Used in cosmetics and personal care products.
Diisononyl phthalate (DINP): Used in flexible PVC applications, such as flooring and wall coverings.
What sets this compound apart is its specific molecular structure, which can influence its physical and chemical properties, as well as its interactions with biological systems .
Propriétés
Numéro CAS |
53306-53-9 |
|---|---|
Formule moléculaire |
C22H34O4 |
Poids moléculaire |
362.5 g/mol |
Nom IUPAC |
bis(3-methylhexyl) benzene-1,2-dicarboxylate |
InChI |
InChI=1S/C22H34O4/c1-5-9-17(3)13-15-25-21(23)19-11-7-8-12-20(19)22(24)26-16-14-18(4)10-6-2/h7-8,11-12,17-18H,5-6,9-10,13-16H2,1-4H3 |
Clé InChI |
PLVCZTJOXIYQSA-UHFFFAOYSA-N |
SMILES canonique |
CCCC(C)CCOC(=O)C1=CC=CC=C1C(=O)OCCC(C)CCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


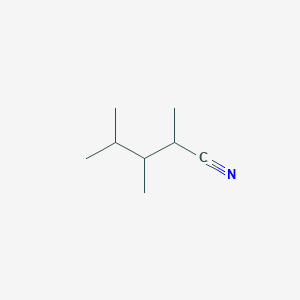
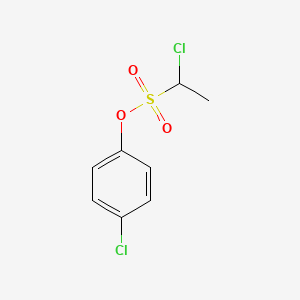
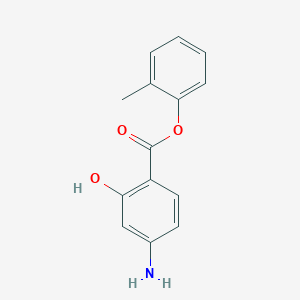

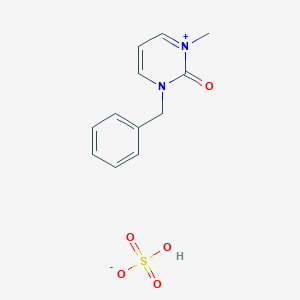
![5-Nitro-2-[(triphenyl-lambda~5~-phosphanylidene)amino]benzonitrile](/img/structure/B14637244.png)

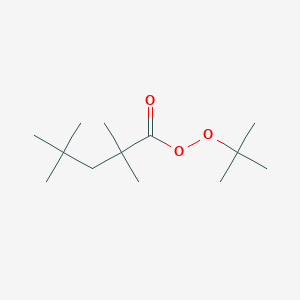
![1-[4-(3-Hydroxyphenyl)-1-pentylpiperidin-4-YL]propan-1-one](/img/structure/B14637272.png)
